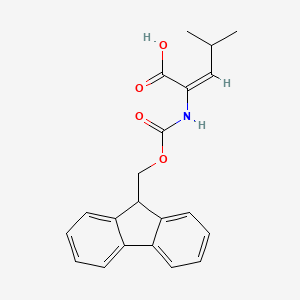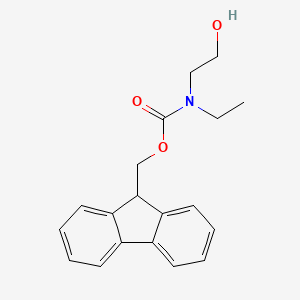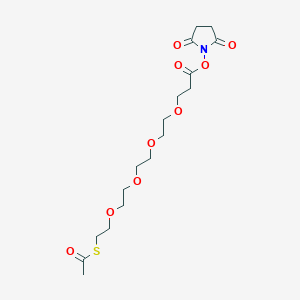
N,N'-Bisbiotin-tetra(ethylene glycol)-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: is a synthetic compound that features biotin moieties linked by a tetra(ethylene glycol) spacer and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Tetra(ethylene glycol): The biotin-NHS ester is reacted with tetra(ethylene glycol) diamine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the biotin moieties can be replaced or modified.
Conjugation Reactions: The diamine groups can react with various functional groups to form conjugates.
Common Reagents and Conditions
Coupling Reagents: NHS, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solvents: Dimethyl sulfoxide (DMSO), water
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH
Major Products
Biotinylated Conjugates: Products where biotin is conjugated to other molecules such as proteins, peptides, or nucleic acids.
Scientific Research Applications
N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: has several applications in scientific research:
Bioconjugation: Used to link biotin to various biomolecules for detection and purification purposes.
Drug Delivery: The compound can be used to create biotinylated drug delivery systems that target specific cells or tissues.
Molecular Biology: Utilized in assays and experiments that require biotin-streptavidin interactions.
Mechanism of Action
The mechanism of action of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG-NHS: A similar compound where biotin is linked to polyethylene glycol (PEG) with an NHS ester.
Biotin-PEG-Diamine: Similar to N,N’-Bisbiotin-tetra(ethylene glycol)-diamine but with different spacer lengths or functional groups.
Uniqueness
Spacer Length: The tetra(ethylene glycol) spacer provides flexibility and reduces steric hindrance compared to shorter spacers.
Functional Groups: The diamine groups offer additional sites for conjugation, making it versatile for various applications.
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLPPUTYPTYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N6O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)



![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)





